Physicochemical Differentiation: Higher Molecular Complexity and Hydrogen-Bonding Capacity vs. Parent Coumarin
Relative to the parent 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one (CAS 95184-99-9), the target compound adds a pyrazole ring at C6, increasing molecular weight from 218.25 Da to 284.31 Da, heavy atom count from 16 to 21, hydrogen-bond acceptor count from 3 to 5, and topological polar surface area (TPSA) from 46.5 Ų to 74.9 Ų [1][2]. These differences affect solubility, membrane permeability, and recognition by biological targets such as kinases and GPCRs that require multiple hydrogen-bond interactions.
| Evidence Dimension | Structural and physicochemical properties |
|---|---|
| Target Compound Data | MW 284.31 Da; HBA 5; HBD 1; TPSA 74.9 Ų; heavy atoms 21 |
| Comparator Or Baseline | 7-Hydroxy-8-methyl-4-propyl-2H-chromen-2-one (CAS 95184-99-9): MW 218.25 Da; HBA 3; HBD 1; TPSA 46.5 Ų; heavy atoms 16 |
| Quantified Difference | MW +66 Da; HBA +2; TPSA +28.4 Ų; heavy atoms +5 |
| Conditions | Computed properties from PubChem (standard XLogP3, TPSA calculations) |
Why This Matters
The higher TPSA and HBA count suggest reduced passive membrane permeability but enhanced capacity for target engagement via hydrogen bonding, making the compound more suitable for extracellular or membrane-bound targets (e.g., GPCRs) rather than intracellular enzymes.
- [1] PubChem Compound Summary for CID 1010869-38-1, 7-hydroxy-8-methyl-4-propyl-6-(1H-pyrazol-5-yl)-2H-chromen-2-one. National Center for Biotechnology Information, 2019. View Source
- [2] PubChem Compound Summary for CID 95184-99-9, 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one. National Center for Biotechnology Information. View Source
